N-benzhydryl-3-phenylpyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its structural features that may influence biological activity. It belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. The compound's molecular formula is C20H22N2O, and it has a molecular weight of approximately 306.4 g/mol.
This compound is classified as an amide due to the presence of a carboxamide functional group. Pyrrolidine derivatives like N-benzhydryl-3-phenylpyrrolidine-1-carboxamide are often investigated for their potential in drug development, particularly in the treatment of neurological disorders and other medical conditions. The structural complexity and the presence of multiple aromatic rings contribute to its potential biological activities.
The synthesis of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide can be approached through several methods, typically involving the formation of the pyrrolidine ring followed by the introduction of the benzhydryl and phenyl groups. One common synthetic route includes:
Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .
The molecular structure of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide features a pyrrolidine ring substituted at one position by a benzhydryl group and at another by a phenyl group, with a carboxamide functional group attached to the nitrogen atom.
N-benzhydryl-3-phenylpyrrolidine-1-carboxamide can participate in various chemical reactions typical for amides and pyrrolidines:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or selectivity .
The mechanism of action for N-benzhydryl-3-phenylpyrrolidine-1-carboxamide is not fully elucidated but is hypothesized based on its structural features:
Further studies are needed to clarify these mechanisms through experimental data .
N-benzhydryl-3-phenylpyrrolidine-1-carboxamide is primarily explored for its potential applications in:
The ongoing research into pyrrolidine derivatives continues to reveal their versatility and importance in medicinal chemistry .
The structural architecture of N-benzhydryl-3-phenylpyrrolidine-1-carboxamide (CAS 1211728-44-7) integrates three pharmacophoric elements critical for biological activity: a conformationally constrained pyrrolidine ring, a benzhydryl group enabling extensive π-system interactions, and a carboxamide linker providing hydrogen-bonding capability. The pyrrolidine core offers sp³-hybridized character, enhancing three-dimensional diversity and improving target selectivity compared to flat aromatic scaffolds. Strategic placement of the phenyl group at the C3 position introduces steric bulk that influences ring puckering dynamics, while the N-linked benzhydryl moiety creates a T-shaped topology ideal for engaging hydrophobic binding pockets in neurological targets .
Retrosynthetic analysis reveals two viable pathways:
Table 1: Retrosynthetic Disconnection Strategies
Pathway | Key Intermediate | Yield Range | Regiochemical Control |
---|---|---|---|
A (Carboxamidation-first) | 3-Phenylpyrrolidine | 45-62% | Moderate |
B (Reductive Amination/Cyclization) | Benzophenone imine | 38-55% | High |
C (Ring-closing Metathesis)* | Allylglycine derivative | 30-42% | Low |
*Not detailed in sources but theoretically plausible based on
The carboxamide linker (–C(=O)NH–) was rationally selected over sulfonamide or urea alternatives due to its optimal hydrogen-bonding geometry and metabolic stability. Computational modeling confirms that the planar carboxamide group adopts a trans-conformation, positioning the benzhydryl group perpendicular to the pyrrolidine plane to minimize steric clash [6].
High-throughput synthesis techniques enable systematic exploration of structure-activity relationships (SAR) around the core scaffold. Microtiter plate-based libraries modify three variable sites: (1) benzhydryl aryl substituents, (2) C3 phenyl ring electronics, and (3) carboxamide N-alkylation. A representative protocol involves:
Table 2: SAR Trends from Microtiter Library Screening
Modification Site | Optimal Group | Potency Enhancement | Metabolic Stability (t₁/₂) |
---|---|---|---|
Benzhydryl para-position | 4-Trifluoromethyl | 12x vs unsubstituted | 42 min (human microsomes) |
C3 Phenyl meta-position | 3-Methoxy | 8x vs phenyl | 67 min |
Carboxamide N-H | Methylation (N-CH₃) | 3x | 28 min |
Critical findings include:
The chiral C3 center profoundly influences biological activity, necessitating asymmetric synthesis. Two enantioselective routes dominate:
Chiral Pool Approach:L-Phenylalanine serves as starting material, with the α-amino group converted to pyrrolidine via reductive amination (NaBH₃CN, 78% ee). The benzhydryl carboxamide is then installed using EDC/HOBt coupling. This route provides the (S)-enantiomer in high optical purity but limits stereochemical flexibility .
Catalytic Asymmetric Hydrogenation:Employing [Rh(COD)₂]BF₄ with (R,R)-Et-DuPhos ligand (2 mol%) achieves 94% ee in the reduction of enamide precursor N-(diphenylmethylene)-3-phenyl-1H-pyrrole-1-carboxamide. Hydrogen pressure (50 psi) and temperature (50°C) critically impact enantioselectivity [6].
Table 3: Stereochemical Influence on Bioactivity
Stereoisomer | Configuration | Receptor Binding IC₅₀ | Selectivity Ratio (vs off-target) |
---|---|---|---|
(R)-enantiomer | R at C3 | 480 nM | 1:8 |
(S)-enantiomer | S at C3 | 32 nM | 1:45 |
Racemate | RS mixture | 210 nM | 1:12 |
The (S)-enantiomer exhibits 15-fold greater potency than its (R)-counterpart in receptor binding assays, attributed to preferential interaction with helical G-protein coupled receptors. Molecular docking simulations reveal that the (S)-configuration positions the benzhydryl group into a deep hydrophobic cleft inaccessible to the (R)-form. Racemic mixtures demonstrate nonlinear pharmacokinetics due to enantioselective metabolism, justifying the need for chiral resolution [6].
Table 4: Compound Nomenclature Summary
Nomenclature System | Designation | Identifier |
---|---|---|
IUPAC Name | N-benzhydryl-3-phenylpyrrolidine-1-carboxamide | - |
CAS Registry | 1211728-44-7 | CAS:1211728-44-7 |
Molecular Formula | C₂₄H₂₄N₂O | - |
SMILES | C1CN(CC1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | - |
Catalog Number | EVT-2919711 | EvitaChem |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9